molecular formula C20H22IN3O3 B3648967 2-(3-IODOBENZAMIDO)-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE

2-(3-IODOBENZAMIDO)-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE

Cat. No.: B3648967
M. Wt: 479.3 g/mol
InChI Key: LMDFEBIYCFUDBT-UHFFFAOYSA-N
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Description

2-(3-IODOBENZAMIDO)-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE: is a complex organic compound that features both an iodinated benzamide group and a morpholine ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the iodine atom and the morpholine ring can impart unique chemical and biological properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-IODOBENZAMIDO)-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 3-iodobenzoic acid with an amine to form 3-iodobenzamide.

    Introduction of the Morpholine Group: The next step involves the introduction of the morpholine group. This can be achieved by reacting the benzamide intermediate with 2-(morpholin-4-yl)ethylamine under suitable conditions.

    Final Coupling: The final step involves coupling the two intermediates to form the target compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the iodine atom, potentially leading to deiodination.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products:

    Oxidation: N-oxide derivatives of the morpholine ring.

    Reduction: Deiodinated benzamide derivatives.

    Substitution: Various substituted benzamide derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Synthetic Intermediate: The compound can serve as an intermediate in the synthesis of more complex molecules, particularly those containing iodinated aromatic rings.

Biology:

    Biological Probes: Due to the presence of the iodine atom, the compound can be used as a radiolabeled probe in biological studies.

Medicine:

    Pharmaceutical Development: The compound’s unique structure makes it a candidate for drug development, particularly in the design of molecules targeting specific biological pathways.

Industry:

    Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(3-IODOBENZAMIDO)-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The iodine atom can facilitate binding to these targets through halogen bonding, while the morpholine ring can enhance solubility and bioavailability.

Comparison with Similar Compounds

    2-(3-IODOBENZAMIDO)-N-[2-(DIMETHYLAMINO)ETHYL]BENZAMIDE: Similar structure but with a dimethylamino group instead of a morpholine ring.

    2-(3-IODOBENZAMIDO)-N-[2-(PYRROLIDIN-1-YL)ETHYL]BENZAMIDE: Similar structure but with a pyrrolidine ring instead of a morpholine ring.

Uniqueness:

    Iodine Atom: The presence of the iodine atom in the benzamide group is a key feature that distinguishes this compound from others. It can participate in unique chemical reactions and enhance binding to biological targets.

    Morpholine Ring: The morpholine ring can improve the compound’s solubility and bioavailability, making it a valuable scaffold in drug design.

Properties

IUPAC Name

2-[(3-iodobenzoyl)amino]-N-(2-morpholin-4-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22IN3O3/c21-16-5-3-4-15(14-16)19(25)23-18-7-2-1-6-17(18)20(26)22-8-9-24-10-12-27-13-11-24/h1-7,14H,8-13H2,(H,22,26)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMDFEBIYCFUDBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22IN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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